(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone
Description
The compound (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone (CAS 117238-81-0) is a benzofuran derivative with a ketone-linked 4-chlorophenyl group. Its molecular formula is C₁₆H₁₀BrClO₂, and it has a molar mass of 349.61 g/mol . The benzofuran core is substituted with bromo (Br) and methyl (CH₃) groups at positions 5 and 3, respectively, while the 4-chlorophenyl (ClC₆H₄) moiety is attached via a methanone bridge. This structure confers unique electronic and steric properties, making it relevant in pharmacological and materials science research.
Properties
IUPAC Name |
(5-bromo-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO2/c1-9-13-8-11(17)4-7-14(13)20-16(9)15(19)10-2-5-12(18)6-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXBRTHZGSPBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves the condensation of 5-bromo-3-methylbenzofuran with 4-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the bromine or chlorine positions using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications . The compound’s ability to interact with multiple pathways also contributes to its broad-spectrum biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (CAS 303145-30-4)
- Molecular Formula : C₁₆H₉BrCl₂O₂
- Molar Mass : ~384.05 g/mol
- This enhances molecular weight and may improve binding affinity in biological systems .
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 1261352-83-3)
- Molecular Formula : C₁₆H₁₁BrO₂
- Molar Mass : ~315.16 g/mol
- The simpler phenyl group may decrease steric hindrance, favoring interactions in less constrained environments .
(4-Bromophenyl)(5-((2-chlorophenyl)diazenyl)benzofuran-2-yl)methanone (Compound 3c)
- Molecular Formula : C₂₁H₁₂BrClN₂O₂
- Key Differences: Incorporates a diazenyl (-N=N-) linker and a 2-chlorophenyl group. IR data shows a C=O stretch at 1641 cm⁻¹, consistent with the methanone group .
Functional Group Modifications
5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran
- Key Differences: Replaces the methanone-linked aryl group with a sulfinyl (SO) moiety. The sulfinyl group acts as a polar leaving group, altering reactivity in nucleophilic substitution reactions. This modification is significant in antiviral and antitumor applications .
5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran
- Key Differences: Features a 4-methylphenyl substituent and sulfinyl group. Crystal structure analysis reveals a dihedral angle of 29.58° between the benzofuran and aryl rings, influencing molecular packing .
Physicochemical Properties
Crystallographic and Structural Insights
- The benzofuran core in the main compound is planar (mean deviation: 0.007 Å), promoting π-stacking. Dihedral angles between the benzofuran and aryl rings (e.g., 51.6° in ) influence intermolecular interactions like hydrogen bonding (e.g., O—H⋯O chains) .
Biological Activity
The compound (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data from various studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H10BrClO
- Molecular Weight : 323.6 g/mol
- Key Functional Groups : Benzofuran, bromine, chlorine
Biological Activity Overview
The biological activity of the compound has been investigated in several studies, revealing its potential in various therapeutic areas.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents, especially in the context of rising antibiotic resistance .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against several strains of fungi, including Candida albicans and Fusarium oxysporum. The MIC values are detailed in Table 2.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The antifungal properties further validate the compound's potential as a therapeutic agent .
Case Studies
A notable case study examined the structure-activity relationship (SAR) of benzofuran derivatives, which highlighted that substitutions on the benzofuran ring significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy while maintaining low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
